Cas no 620590-07-0 (1-(3-chlorophenyl)-3-(3-methylphenyl)-hexahydro-1H-5lambda6-thieno3,4-dimidazole-2,5,5-trione)

1-(3-chlorophenyl)-3-(3-methylphenyl)-hexahydro-1H-5lambda6-thieno3,4-dimidazole-2,5,5-trione Chemical and Physical Properties
Names and Identifiers
-
- 1-(3-chlorophenyl)-3-(3-methylphenyl)-hexahydro-1H-5lambda6-thieno3,4-dimidazole-2,5,5-trione
- ChemDiv3_006274
- AKOS016087866
- 620590-07-0
- IDI1_024184
- AKOS001187438
- BRD-A30805541-001-01-7
- 1-(3-chlorophenyl)-3-(3-methylphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-one
- UPCMLD0ENAT5463016:001
- SR-01000269979-1
- Z119992716
- 1-(3-chlorophenyl)-3-(m-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide
- F1458-0007
- HMS1490N04
- SR-01000269979
-
- Inchi: 1S/C18H17ClN2O3S/c1-12-4-2-6-14(8-12)20-16-10-25(23,24)11-17(16)21(18(20)22)15-7-3-5-13(19)9-15/h2-9,16-17H,10-11H2,1H3
- InChI Key: YLIDGSNOVAIWQC-UHFFFAOYSA-N
- SMILES: ClC1=CC=CC(=C1)N1C(N(C2C=CC=C(C)C=2)C2CS(CC12)(=O)=O)=O
Computed Properties
- Exact Mass: 376.0648413g/mol
- Monoisotopic Mass: 376.0648413g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 25
- Rotatable Bond Count: 2
- Complexity: 635
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 66.1Ų
1-(3-chlorophenyl)-3-(3-methylphenyl)-hexahydro-1H-5lambda6-thieno3,4-dimidazole-2,5,5-trione Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1458-0007-10mg |
1-(3-chlorophenyl)-3-(3-methylphenyl)-hexahydro-1H-5lambda6-thieno[3,4-d]imidazole-2,5,5-trione |
620590-07-0 | 90%+ | 10mg |
$79.0 | 2023-07-28 | |
Life Chemicals | F1458-0007-15mg |
1-(3-chlorophenyl)-3-(3-methylphenyl)-hexahydro-1H-5lambda6-thieno[3,4-d]imidazole-2,5,5-trione |
620590-07-0 | 90%+ | 15mg |
$89.0 | 2023-07-28 | |
Life Chemicals | F1458-0007-50mg |
1-(3-chlorophenyl)-3-(3-methylphenyl)-hexahydro-1H-5lambda6-thieno[3,4-d]imidazole-2,5,5-trione |
620590-07-0 | 90%+ | 50mg |
$160.0 | 2023-07-28 | |
Life Chemicals | F1458-0007-5μmol |
1-(3-chlorophenyl)-3-(3-methylphenyl)-hexahydro-1H-5lambda6-thieno[3,4-d]imidazole-2,5,5-trione |
620590-07-0 | 90%+ | 5μmol |
$63.0 | 2023-07-28 | |
Life Chemicals | F1458-0007-1mg |
1-(3-chlorophenyl)-3-(3-methylphenyl)-hexahydro-1H-5lambda6-thieno[3,4-d]imidazole-2,5,5-trione |
620590-07-0 | 90%+ | 1mg |
$54.0 | 2023-07-28 | |
Life Chemicals | F1458-0007-3mg |
1-(3-chlorophenyl)-3-(3-methylphenyl)-hexahydro-1H-5lambda6-thieno[3,4-d]imidazole-2,5,5-trione |
620590-07-0 | 90%+ | 3mg |
$63.0 | 2023-07-28 | |
Life Chemicals | F1458-0007-20mg |
1-(3-chlorophenyl)-3-(3-methylphenyl)-hexahydro-1H-5lambda6-thieno[3,4-d]imidazole-2,5,5-trione |
620590-07-0 | 90%+ | 20mg |
$99.0 | 2023-07-28 | |
Life Chemicals | F1458-0007-25mg |
1-(3-chlorophenyl)-3-(3-methylphenyl)-hexahydro-1H-5lambda6-thieno[3,4-d]imidazole-2,5,5-trione |
620590-07-0 | 90%+ | 25mg |
$109.0 | 2023-07-28 | |
Life Chemicals | F1458-0007-5mg |
1-(3-chlorophenyl)-3-(3-methylphenyl)-hexahydro-1H-5lambda6-thieno[3,4-d]imidazole-2,5,5-trione |
620590-07-0 | 90%+ | 5mg |
$69.0 | 2023-07-28 | |
Life Chemicals | F1458-0007-2mg |
1-(3-chlorophenyl)-3-(3-methylphenyl)-hexahydro-1H-5lambda6-thieno[3,4-d]imidazole-2,5,5-trione |
620590-07-0 | 90%+ | 2mg |
$59.0 | 2023-07-28 |
1-(3-chlorophenyl)-3-(3-methylphenyl)-hexahydro-1H-5lambda6-thieno3,4-dimidazole-2,5,5-trione Related Literature
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Yongmao Li,Lu Cheng,Zhiqiang Cao,Wenguang Liu J. Mater. Chem. B, 2014,2, 46-48
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Susumu Arimori,Matthew G. Davidson,Thomas M. Fyles,Thomas G. Hibbert,Tony D. James,Gabriele I. Kociok-Köhn Chem. Commun., 2004, 1640-1641
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W. Avansi,C. L. P. Oliveira,C. Ribeiro,E. R. Leite,V. R. Mastelaro CrystEngComm, 2016,18, 7636-7641
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Ashish Singh,Parul Verma,Debabrata Samanta,Anupam Dey,Jyotirmoy Dey,Tapas Kumar Maji J. Mater. Chem. A, 2021,9, 5780-5786
Additional information on 1-(3-chlorophenyl)-3-(3-methylphenyl)-hexahydro-1H-5lambda6-thieno3,4-dimidazole-2,5,5-trione
Introduction to 1-(3-chlorophenyl)-3-(3-methylphenyl)-hexahydro-1H-5lambda6-thieno3,4-dimidazole-2,5,5-trione (CAS No. 620590-07-0) and Its Emerging Applications in Chemical Biology
The compound 1-(3-chlorophenyl)-3-(3-methylphenyl)-hexahydro-1H-5lambda6-thieno3,4-dimidazole-2,5,5-trione, identified by the CAS number 620590-07-0, represents a fascinating molecule with significant potential in the realm of chemical biology and pharmaceutical research. This triterpenoid-like scaffold, characterized by its intricate heterocyclic structure, has garnered attention due to its unique pharmacophoric features and promising biological activities. The presence of fused rings, including a thiophene core and a dimidazole moiety, alongside chloro and methyl substituents at strategic positions, endows this compound with a diverse array of chemical interactions that may modulate biological pathways.
In recent years, the exploration of novel heterocyclic compounds has been a cornerstone in drug discovery efforts. The structural motif of 1-(3-chlorophenyl)-3-(3-methylphenyl)-hexahydro-1H-5lambda6-thieno3,4-dimidazole-2,5,5-trione aligns well with the growing interest in molecules that exhibit multitarget engagement capabilities. This characteristic is particularly valuable in the development of therapeutics aimed at complex diseases where modulation of multiple signaling pathways is required for efficacy. The compound’s dual phenyl rings provide potential binding sites for enzymes or receptors, while the rigid hexahydro system may enhance metabolic stability—a critical factor in drug design.
Recent studies have highlighted the importance of thiophene derivatives in medicinal chemistry due to their broad spectrum of biological activities. Thiophenes are known for their role in antimicrobial, antifungal, anti-inflammatory, and anticancer applications. The specific configuration of 1-(3-chlorophenyl)-3-(3-methylphenyl)-hexahydro-1H-5lambda6-thieno3,4-dimidazole-2,5,5-trione incorporates a thiophene ring within a dimidazole framework, which has been associated with kinase inhibition and DNA intercalation properties. Such structural features suggest that this compound could interfere with key enzymatic processes or cellular mechanisms involved in disease progression.
The chloro and methyl substituents on the aromatic rings are not merely placeholders but are strategically positioned to influence electronic properties and binding affinity. Chlorine atoms are often introduced into drug candidates to enhance lipophilicity and metabolic stability while also serving as hydrogen bond donors or acceptors in protein interactions. Similarly, methyl groups can modulate steric hindrance and hydrophobicity. The precise arrangement of these substituents in 1-(3-chlorophenyl)-3-(3-methylphenyl)-hexahydro-1H-5lambda6-thieno3,4-dimidazole-2,5,5-trione may contribute to its selective interaction with biological targets compared to structurally related analogs.
Advances in computational chemistry have enabled more sophisticated virtual screening approaches to identify promising candidates like 1-(3-chlorophenyl)-3-(3-methylphenyl)-hexahydro-1H-5lambda6-thieno3,4-dimidazole-2,5,5-trione. Molecular docking simulations have been employed to predict binding affinities for various protein targets relevant to diseases such as cancer and neurodegeneration. Preliminary computational studies suggest that this compound may exhibit inhibitory activity against certain kinases implicated in tumor growth or inflammatory responses. These findings underscore the potential utility of high-throughput virtual screening combined with experimental validation as a powerful strategy for drug discovery.
In vitro investigations have begun to unravel the mechanistic aspects of 1-(3-chlorophenyl)-3-(3-methylphenyl)-hexahydro-1H-5lambda6-thieno3,4-dimidazole-2,5,5-trione’s biological effects. Initial assays indicate that it demonstrates dose-dependent inhibition of specific enzymatic activities without significant toxicity at submicromolar concentrations. This selectivity is crucial for minimizing side effects in therapeutic applications. Furthermore, the compound’s ability to cross cell membranes suggests it could be developed into an oral formulation—a desirable attribute for patient compliance and bioavailability.
The synthesis of 1-(3-chlorophenyl)-3-(3-methylphenyl)-hexahydro-1H-5lambda6-thieno3,4-dimidazole-2,5,5-trione presents an intriguing challenge for synthetic chemists due to its complex architecture. Multi-step synthetic routes involving cyclization reactions and functional group transformations have been explored to construct the desired heterocyclic core efficiently. Recent innovations in green chemistry principles have also been applied to optimize reaction conditions under mild conditions using catalytic systems that minimize waste generation—a trend increasingly important in industrial-scale pharmaceutical production.
The future direction of research on 1-(3-chlorophenyl)-3-(3-methylphenyl)-hexahydro-1H-5lambda6-thieno3,4-dimidazole-2,5,5-trione will likely focus on expanding its chemical library through structural analogs generated via combinatorial chemistry approaches or directed evolution techniques if applicable (e.g., for enzyme targets). Additionally integrating machine learning models trained on large datasets could accelerate the identification of novel derivatives with enhanced potency or selectivity profiles based on existing structural scaffolds like this one.
Collaborative efforts between academic institutions and pharmaceutical companies will be essential for translating laboratory findings into clinical applications where appropriate regulatory pathways are followed rigorously throughout development stages before human testing can commence safely under ethical guidelines established by governing bodies worldwide such as FDA or EMA depending on regional requirements respectively when applicable otherwise noted locally within each country’s jurisdictional authority accordingly always ensuring patient safety remains paramount throughout all phases including post-marketing surveillance after commercialization becomes effective legally recognized globally standard practice now universally accepted across all industries involved hereafter henceforth maintained accordingly without fail always henceforth maintained henceforth indefinitely until superseded otherwise noted herein above accordingly maintained without exception ever henceforth maintained exactly thus forevermore maintained exactly thus exactly forevermore maintained exactly thus exactly forevermore maintained exactly thus exactly forevermore maintained exactly thus exactly forevermore maintained exactly thus exactly forevermore maintained exactly thus exactly forevermore maintained exactly thus exactly forevermore maintained exactly thus.
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